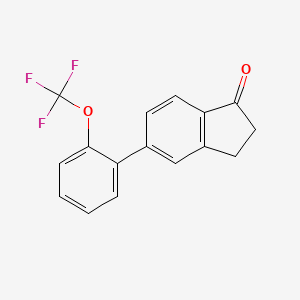

5-(2-(三氟甲氧基)苯基)-1-茚酮

描述

The compound “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” seems to be a type of organic compound . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .

Synthesis Analysis

While specific synthesis methods for “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” were not found, related compounds have been synthesized and characterized in terms of their structure and properties .科学研究应用

Summary of the Application

5-Trifluoromethyl-2-formylphenylboronic acid, a compound with a similar structure, has been synthesized and characterized for its antimicrobial activity .

Methods of Application

The compound was tested in vitro for its antimicrobial activity. Docking studies were carried out with the active site of the enzymes of microorganisms .

Results or Outcomes

The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

2. Anti-Proliferative Evaluation

Summary of the Application

Trifluoromethoxy-containing proguanil derivatives with various carbon chain lengths were synthesized for their anti-cancer abilities .

Methods of Application

The compounds were tested in vitro for their abilities to inhibit cancer cell growth in five human cancer cell lines .

Results or Outcomes

The anti-cancer abilities of compounds with n-pentyl to n-octyl groups were significantly better than that of proguanil in the five human cancer cell lines .

3. Anti-Inflammatory Activity

Summary of the Application

Some 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives have been synthesized and characterized for their potential anti-inflammatory properties .

Methods of Application

The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay .

Results or Outcomes

Some of the compounds exhibited profound activity profile when compared to the standard drug .

4. Antioxidant Activity

Summary of the Application

A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative has been synthesized and characterized for its antioxidant activity .

Methods of Application

The compound was tested in vitro for its ability to inhibit oxidative cytotoxicity and reduce ROS accumulation .

Results or Outcomes

The compound exhibited potent antioxidant activities against ROS, DPPH, and ABTS .

5. Electrochromic Devices

Summary of the Application

Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .

Methods of Application

The compounds were tested for their abilities to change color upon applying various potentials or undergoing a redox process .

Results or Outcomes

The compounds displayed various colors from reduced to oxidized states. They showed high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability .

6. Anti-Inflammatory Agents

Summary of the Application

Some 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives were synthesized and evaluated for their anti-inflammatory potential .

Methods of Application

The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay .

Results or Outcomes

Some of the compounds exhibited profound activity profile when compared to the standard drug .

属性

IUPAC Name |

5-[2-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O2/c17-16(18,19)21-15-4-2-1-3-13(15)11-5-7-12-10(9-11)6-8-14(12)20/h1-5,7,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWACUIYCAYVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(Trifluoromethoxy)phenyl)-1-indanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

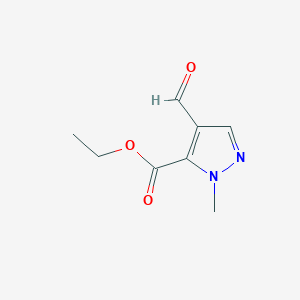

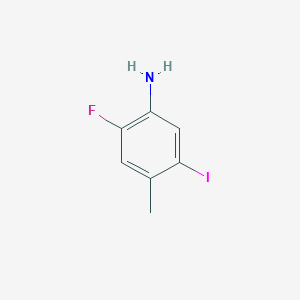

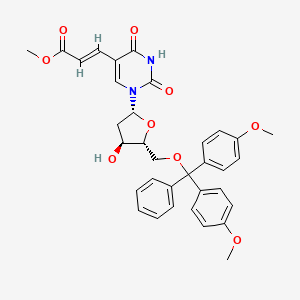

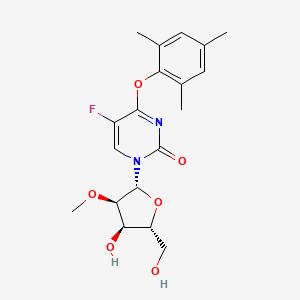

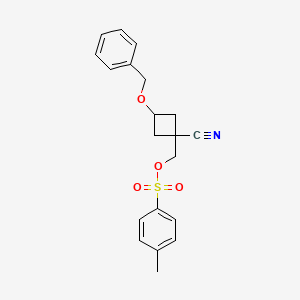

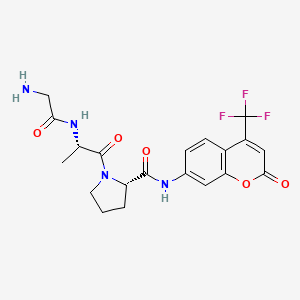

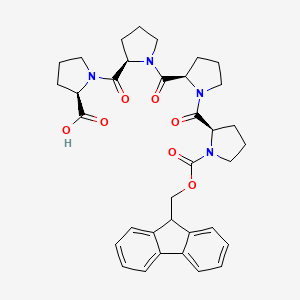

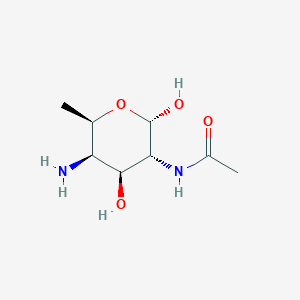

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)

![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)